ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylhydrazine and ethyl acetoacetate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization under acidic conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. Process optimization and safety measures are critical in industrial production to handle the reagents and intermediates safely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) or bromine (Br2).
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield this compound amine.
Substitution: Substitution reactions can produce nitro or halogenated derivatives of the compound.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related triazole-pyrimidine hybrids have shown to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have shown to inhibit the nf-kb inflammatory pathway and reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Scientific Research Applications
Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is compared with other triazole derivatives, such as:
Ethyl 2-(4-phenyl-1H-1,2,4-triazol-3-yl)acetate: Similar structure but different positioning of the phenyl group.
Ethyl 2-(5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)acetate: Contains a pyridine ring instead of a phenyl group.
Uniqueness: The presence of the phenyl group in this compound provides unique chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-11(16)8-10-13-12(15-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQBUMTWGIOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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